![molecular formula C20H21FN2O B5205074 N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide](/img/structure/B5205074.png)
N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide, commonly known as F 18 FEDAA1106, is a radiotracer used in positron emission tomography (PET) imaging. It is a promising tool for the detection of β-amyloid plaques in the brain, which is a hallmark of Alzheimer's disease.
作用機序
The mechanism of action of F 18 FEDAA1106 is based on the binding of the radiotracer to β-amyloid plaques in the brain. β-amyloid plaques are formed by the accumulation of β-amyloid peptides, which are neurotoxic and play a key role in the pathogenesis of Alzheimer's disease. F 18 FEDAA1106 binds to the β-amyloid plaques with high affinity and specificity, allowing for the detection of the plaques in N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide imaging.
Biochemical and Physiological Effects:
F 18 FEDAA1106 is a radiotracer and does not have any direct biochemical or physiological effects on the body. It is rapidly cleared from the body after N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide imaging and does not accumulate in any organs or tissues.
実験室実験の利点と制限
The advantages of using F 18 FEDAA1106 in lab experiments include its high sensitivity and specificity for the detection of β-amyloid plaques, which allows for the accurate diagnosis of Alzheimer's disease. It is also a non-invasive and safe imaging modality for patients. However, the limitations of F 18 FEDAA1106 include its high cost and the need for specialized equipment and facilities for N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide imaging.
将来の方向性
For F 18 FEDAA1106 include the development of new radiotracers with improved sensitivity and specificity for the detection of β-amyloid plaques. This will allow for earlier diagnosis and better monitoring of disease progression in Alzheimer's disease patients. Other future directions include the use of F 18 FEDAA1106 in the detection of other neurodegenerative diseases and the development of new imaging modalities for the detection of β-amyloid plaques.
合成法
The synthesis of F 18 FEDAA1106 involves the reaction of N-(4-bromomethylphenyl)acetamide with 4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridine in the presence of a palladium catalyst. The resulting product is then labeled with fluorine-18 using a nucleophilic substitution reaction. The final product is obtained after purification using high-performance liquid chromatography (HPLC).
科学的研究の応用
F 18 FEDAA1106 is used as a radiotracer in N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide imaging to detect β-amyloid plaques in the brain. N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide imaging with F 18 FEDAA1106 has been shown to have high sensitivity and specificity for the detection of β-amyloid plaques in Alzheimer's disease patients. It is also being studied for the detection of β-amyloid plaques in other neurodegenerative diseases such as Parkinson's disease and Huntington's disease.
特性
IUPAC Name |
N-[4-[[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c1-15(24)22-20-8-2-16(3-9-20)14-23-12-10-18(11-13-23)17-4-6-19(21)7-5-17/h2-10H,11-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOFELMQRBCESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCC(=CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]phenyl]acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。